molecular formula C25H30O2 B12641473 2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one

2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one

Cat. No.: B12641473
M. Wt: 362.5 g/mol
InChI Key: HWZZEAVSPCVWGA-LTGZKZEYSA-N
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Description

2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a benzylidene group, a cyclopentyl ring, and a cyclohexenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one typically involves multiple steps, including the formation of the benzylidene group and the cyclohexenyl ring. Common synthetic routes may involve the use of aldol condensation reactions, cyclization reactions, and other organic transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. Industrial methods may also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. Detailed studies on its mechanism of action are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylidene derivatives and cyclohexenyl-containing molecules. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets 2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one apart is its unique combination of functional groups and rings, which confer distinct reactivity and potential applications. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C25H30O2

Molecular Weight

362.5 g/mol

IUPAC Name

2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one

InChI

InChI=1S/C25H30O2/c26-24-21(16-18-8-3-1-4-9-18)14-15-22(24)17-20-12-7-13-23(25(20)27)19-10-5-2-6-11-19/h1,3-4,8-10,16,20,22-23H,2,5-7,11-15,17H2/b21-16+

InChI Key

HWZZEAVSPCVWGA-LTGZKZEYSA-N

Isomeric SMILES

C1CCC(=CC1)C2CCCC(C2=O)CC3CC/C(=C\C4=CC=CC=C4)/C3=O

Canonical SMILES

C1CCC(=CC1)C2CCCC(C2=O)CC3CCC(=CC4=CC=CC=C4)C3=O

Origin of Product

United States

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